molecular formula C16H16N4S B5875431 3-{4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

3-{4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B5875431
M. Wt: 296.4 g/mol
InChI Key: VNQXDVOUBBHCMG-UHFFFAOYSA-N
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Description

3-{4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridine ring, and a sulfanyl group attached to a methylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves multi-step organic reactions. One common method involves the reaction of 4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole with a pyridine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-{4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the triazole ring results in dihydrotriazoles .

Scientific Research Applications

3-{4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-4H-1,2,4-triazole-3-thiol: Similar triazole structure but with a thiol group instead of a sulfanyl group.

    3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride: Contains a chloromethyl group instead of a methylbenzyl group.

    5-((dimethylamino)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol: Features a dimethylamino group attached to the triazole ring.

Uniqueness

What sets 3-{4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine apart is its unique combination of a triazole ring, a pyridine ring, and a sulfanyl group attached to a methylbenzyl moiety. This unique structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds .

Properties

IUPAC Name

3-[4-methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-12-5-3-6-13(9-12)11-21-16-19-18-15(20(16)2)14-7-4-8-17-10-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQXDVOUBBHCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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